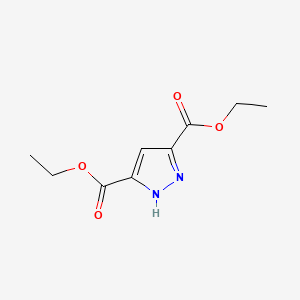

diethyl 1H-pyrazole-3,5-dicarboxylate

概要

説明

Diethyl 1H-pyrazole-3,5-dicarboxylate (CAS 37687-24-4, molecular formula C₉H₁₂N₂O₄, molecular weight 212.2 g/mol) is a pyrazole-derived diester with a melting point of 51°C . It is synthesized via esterification of 1H-pyrazole-3,5-dicarboxylic acid monohydrate in ethanol under HCl catalysis, yielding chromatographically pure products . This compound serves as a key precursor in medicinal chemistry, coordination chemistry, and supramolecular assembly. Its sodium salt exhibits amphiphilic properties, enabling stable complexation with neurotransmitters like dopamine and amphetamines, as demonstrated by its double-helical supramolecular structure in crystallographic studies .

準備方法

Synthetic Routes and Reaction Conditions: Diethyl 1H-pyrazole-3,5-dicarboxylate can be synthesized through the esterification of pyrazole-3,5-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product .

化学反応の分析

Types of Reactions: Diethyl 1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyrazole-3,5-dicarboxylic acid.

Reduction: Diethyl 1H-pyrazole-3,5-dicarbinol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Overview:

Diethyl 1H-pyrazole-3,5-dicarboxylate is increasingly utilized in the pharmaceutical industry for the synthesis of novel pyrazole derivatives. These derivatives have demonstrated promising biological activities, particularly in anti-inflammatory and analgesic properties.

Key Findings:

- Anti-inflammatory Activity: Research indicates that certain pyrazole derivatives exhibit significant anti-inflammatory effects, making them potential candidates for pain management therapies .

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics.

Case Study:

A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that derivatives derived from this compound displayed significant antibacterial activity against multi-drug resistant strains.

Agricultural Chemistry

Overview:

In agricultural chemistry, this compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.

Key Findings:

- Crop Protection: The compound enhances crop protection by acting as a precursor for various agrochemical formulations that improve yield and resistance to pests .

- Synthesis of Fungicides: It is involved in the synthesis of fungicides that target fungal pathogens affecting crops.

Material Science

Overview:

this compound is explored for its potential in developing novel materials with enhanced properties.

Key Findings:

- Polymer Development: Research indicates that this compound can be used to create polymers with improved thermal stability and mechanical properties, which are advantageous for industrial applications .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is employed as a reagent in various analytical methods.

Key Findings:

- Detection and Quantification: It aids in the detection and quantification of other chemical substances, which is crucial for quality control in manufacturing processes .

Data Table: Applications Overview

| Application Field | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory agents | Pain management and antimicrobial properties |

| Agricultural Chemistry | Intermediate for fungicides and herbicides | Enhanced crop protection |

| Material Science | Development of polymers | Improved thermal stability and mechanical strength |

| Analytical Chemistry | Reagent for detection methods | Quality control in manufacturing |

作用機序

The mechanism of action of diethyl 1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release pyrazole-3,5-dicarboxylic acid, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyrazole-3,5-dicarboxylate derivatives differ primarily in ester groups and substituents on the pyrazole ring, which influence their molecular weight, solubility, and reactivity. Key examples include:

Table 1: Comparative Analysis of Pyrazole-3,5-Dicarboxylate Derivatives

- Dimethyl vs. Diethyl Esters : The methyl analog (CAS 4077-76-3) has a lower molecular weight (184.15 vs. 212.2) and reduced hydrophobicity due to shorter alkyl chains. This impacts solubility and crystallization behavior, as seen in its distinct hydrogen-bonded crystal packing .

- Mefenpyr-diethyl : The addition of 2,4-dichlorophenyl and methyl groups enhances steric bulk and lipophilicity, making it suitable for agricultural applications as a herbicide safener .

- 4-Amino-3-chlorophenyl Derivative: The amino and chlorophenyl substituents introduce hydrogen-bonding and halogen-bonding capabilities, which are critical for bioactivity against trypanosomatids .

Structural and Supramolecular Properties

- Sodium Salt of Diethyl Derivative : The sodium salt forms amphiphilic receptors that stabilize dopamine and amphetamine complexes via electrostatic and π-π interactions. Crystallographic data reveal a double-helical structure in the presence of (+)-amphetamine, highlighting its role in supramolecular chemistry .

- Cyanobenzyl-Substituted Dimethyl Ester: The dimethyl derivative with a 4-cyanobenzyl group (CAS 1610377-15-5) exhibits a 71.7° dihedral angle between the pyrazole and benzyl rings, enabling C–H···O and π-π interactions in crystal packing .

生物活性

Diethyl 1H-pyrazole-3,5-dicarboxylate (DEPDC) is a versatile compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and its potential applications in therapeutic contexts.

Overview of this compound

- Molecular Formula : C9H12N2O4

- Molecular Weight : 212.21 g/mol

- CAS Number : 37687-24-4

This compound is characterized by its pyrazole ring structure, which contributes to its unique chemical reactivity and biological properties. The compound has been utilized in various fields, including organic synthesis, enzyme inhibition studies, and drug development.

DEPDC exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : DEPDC can act as an inhibitor for specific enzymes. Its structure allows it to form hydrogen bonds and engage in non-covalent interactions with target biomolecules, leading to modulation of enzyme activity .

- Cell Signaling Modulation : The compound influences cellular processes by affecting signaling pathways and gene expression. It has been shown to alter the activity of transcription factors, thereby impacting gene regulation and cellular metabolism.

- Neurotransmitter Interaction : Notably, the sodium salt form of DEPDC has demonstrated significant interactions with neurotransmitter systems, particularly dopamine pathways. This interaction suggests potential applications in neuropharmacology .

Antimicrobial Properties

Research indicates that DEPDC exhibits antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

DEPDC has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is required to elucidate its efficacy and mechanism in cancer therapy.

Study on Dopamine Receptor Interaction

A significant study investigated the interaction of the sodium salt of DEPDC with dopamine and amphetamines. The research demonstrated that DEPDC forms stable complexes with these neurotransmitters, leading to a unique double helical supramolecular structure. This finding highlights its potential as an amphiphilic receptor for therapeutic applications targeting neurological disorders .

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, DEPDC was shown to effectively inhibit certain metabolic enzymes involved in key biochemical pathways. The compound's ability to modulate enzyme activity suggests its potential use in metabolic disorder treatments .

Comparative Analysis

The following table compares DEPDC with related compounds regarding their structural features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with two ester groups | Antimicrobial, anticancer |

| Dimethyl 1H-Pyrazole-3,5-Dicarboxylate | Methyl ester groups | Limited biological studies |

| Sodium Salt of DEPDC | Amphiphilic character | Strong interaction with dopamine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diethyl 1H-pyrazole-3,5-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of 1,3-dicarbonyl precursors (e.g., diethyl 3-oxopentanedioate) with hydrazine derivatives. Key variables include:

- Solvent Choice : Ethanol or acetic acid improves solubility and reaction homogeneity .

- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) catalysts optimize cyclization efficiency .

- Temperature : Reactions are often conducted under reflux (70–100°C) to accelerate ring closure .

Yields typically range from 70–91%, with purity confirmed via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Identifies ester C=O stretches (1685–1740 cm⁻¹), pyrazole ring vibrations (1500–1600 cm⁻¹), and N–H stretches (3200–3300 cm⁻¹) .

- ¹³C NMR : Peaks at ~160 ppm (ester carbonyls) and 140–150 ppm (pyrazole carbons) confirm structural integrity .

- XRD : Monoclinic crystal systems (e.g., a = 13.92 Å, b = 6.68 Å, β = 94.6°) are commonly observed, with lattice parameters refined using SHELXL .

Q. How can researchers mitigate byproduct formation during esterification or functionalization?

Methodological Answer:

- Controlled stoichiometry : Use 1:1 molar ratios of pyrazole precursors and alkylating agents (e.g., bromoacetonitrile) to minimize over-substitution .

- Reaction monitoring : Employ TLC or HPLC to detect intermediates and terminate reactions at optimal conversion points .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved?

Methodological Answer: Disorder arises from tautomerism (N–H vs. H–N configurations) or flexible substituents (e.g., ethyl esters). Strategies include:

- Low-temperature data collection (e.g., 170 K) to reduce thermal motion .

- Multi-conformer refinement in SHELXL, assigning partial occupancies to disordered atoms .

- Hydrogen bond analysis : Identify stabilizing interactions (e.g., N–H···O or π-π stacking) to model plausible disorder patterns .

Q. What computational methods validate reaction mechanisms for pyrazole ring functionalization?

Methodological Answer:

- DFT calculations : Optimize transition states for nitration or alkylation steps using Gaussian or ORCA, with B3LYP/6-31G(d) basis sets .

- Molecular docking : Predict binding affinities for pharmacologically active derivatives (e.g., anti-inflammatory targets) using AutoDock Vina .

- Kinetic modeling : Fit experimental rate data to proposed mechanisms (e.g., SN2 for ester hydrolysis) using MATLAB or COPASI .

Q. How do conflicting XRD and NMR data on substituent positions arise, and how are they resolved?

Methodological Answer:

- Source of conflict : XRD may reveal unexpected tautomerism or crystal packing effects, while NMR reflects solution-state conformers .

- Resolution :

Q. What strategies optimize this compound derivatives for pharmacological studies?

Methodological Answer:

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro at C4) to enhance bioactivity .

- Solubility optimization : Replace ethyl esters with PEGylated chains to improve aqueous compatibility .

- In vitro assays : Test cytotoxicity (MTT assay) and COX-2 inhibition to prioritize candidates for in vivo studies .

特性

IUPAC Name |

diethyl 1H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXLICVQZUJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191124 | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37687-24-4 | |

| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37687-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。